Product packaging for (S)-Benzyl 2-amino-4-hydroxybutanoate(Cat. No.:)

(S)-Benzyl 2-amino-4-hydroxybutanoate

Cat. No.: B11894471
M. Wt: 209.24 g/mol
InChI Key: PIICDTONQLAGTM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Benzyl 2-amino-4-hydroxybutanoate (CAS 35677-88-4) is a chiral amino acid ester that serves as a valuable building block in organic and pharmaceutical synthesis . The compound features a free amine and a benzyl-protected carboxylic acid group, allowing for selective reactions and orthogonal deprotection strategies in multi-step syntheses. Its (S)-configuration ensures enantiomeric purity, which is critical for producing compounds with specific stereochemical requirements, such as non-proteinogenic amino acids and conformationally restricted peptidomimetics . In research, this chemical is a key precursor for the synthesis of more complex molecules. Scientific literature indicates its structural analogs are used in the preparation of nickel(II) complexes with Schiff bases, which act as chiral synthons for the asymmetric synthesis of enantiomerically pure α-amino acids . Furthermore, derivatives of 4-hydroxybutanamide have been extensively studied as inhibitors of GABA transporters (GATs), presenting potential for the development of new therapeutic agents with anticonvulsant, antinociceptive, and antidepressant activity . This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B11894471 (S)-Benzyl 2-amino-4-hydroxybutanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

benzyl (2S)-2-amino-4-hydroxybutanoate

InChI

InChI=1S/C11H15NO3/c12-10(6-7-13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2/t10-/m0/s1

InChI Key

PIICDTONQLAGTM-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCO)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCO)N

Origin of Product

United States

Synthetic Methodologies and Strategies

Chemoenzymatic Approaches for Enantioselective Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions, offering a powerful strategy for producing chiral compounds. nih.govnih.gov This approach is particularly valuable for the synthesis of (S)-Benzyl 2-amino-4-hydroxybutanoate due to the high stereoselectivity often exhibited by enzymes. nih.govnih.gov

Enzymatic Resolution Techniques for Chiral Enrichment

Enzymatic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the ability of enzymes to selectively catalyze a reaction on one enantiomer, leaving the other unreacted.

Lipase-Catalyzed Hydrolysis: Lipases are a class of enzymes that can effectively catalyze the hydrolysis of esters. In the context of producing this compound, a racemic mixture of the corresponding ester can be subjected to lipase-catalyzed hydrolysis. The lipase (B570770) will preferentially hydrolyze the (S)-enantiomer, leading to the formation of (S)-2-amino-4-hydroxybutanoic acid, while the (R)-benzyl ester remains largely unreacted. nih.govsemanticscholar.org Subsequent separation of the acid and the unreacted ester, followed by esterification of the (S)-acid, yields the desired this compound. Lipases such as those from Pseudomonas fluorescens (e.g., Amano lipase AK) and Candida antarctica lipase B (CAL-B) have demonstrated high enantioselectivity in the resolution of similar amino acid esters. nih.govmdpi.com The efficiency of this resolution is often quantified by the enantiomeric excess (e.e.) of the product and the conversion rate. For instance, kinetic resolutions of various amino acid esters using lipases have achieved high e.e. values, often exceeding 95%. nih.gov

Table 1: Lipases Used in Enantioselective Synthesis

Lipase Source Common Application Reference
Pseudomonas fluorescens Kinetic resolution of flavan-4-ols mdpi.com
Candida antarctica lipase B (CAL-B) Enantioselective hydrolysis of β-amino esters nih.gov
Candida rugosa Kinetic resolution of naproxen (B1676952) methyl ester nih.gov

Biocatalytic Cascade Systems for Stereoselective Production

Biocatalytic cascade reactions, where multiple enzymatic steps are carried out in a single pot, offer an efficient and sustainable route to chiral molecules. nih.govgoogle.com These systems can overcome thermodynamic limitations and minimize intermediate purification steps. google.com

A notable example is the one-pot synthesis of (S)- or (R)-2-amino-4-hydroxybutanoic acid using a cascade of an aldolase (B8822740) and a transaminase. acs.orgresearchgate.net In this system, a class II pyruvate (B1213749) aldolase catalyzes the reaction between formaldehyde (B43269) and pyruvate to form 4-hydroxy-2-ketobutanoic acid. This intermediate is then stereoselectively aminated by either an (S)- or (R)-selective transaminase to produce the corresponding enantiomer of 2-amino-4-hydroxybutanoic acid. acs.orgresearchgate.net This amino acid can then be esterified to yield this compound. This cascade has been shown to achieve high yields (86% to >95%) and excellent enantiomeric excess (>99%). acs.orgresearchgate.net

Application of Specific Biocatalysts (e.g., Amino Acid Dehydrogenases, Lipases)

The selection of a specific biocatalyst is critical for the success of an enantioselective synthesis.

Amino Acid Dehydrogenases (AADHs): Engineered amine dehydrogenases (AmDHs), derived from AADHs, are capable of asymmetric reductive amination of keto acids to produce chiral amino acids. nih.gov For the synthesis of (S)-2-amino-4-hydroxybutanoic acid, an engineered AmDH could be employed to catalyze the reductive amination of 4-hydroxy-2-ketobutanoate. These enzymes often exhibit high stereoselectivity and can be optimized through protein engineering to enhance their activity and stability. nih.gov

Lipases: As mentioned in section 2.1.1, lipases are highly versatile biocatalysts for the enantioselective synthesis of chiral compounds. rsc.org Beyond kinetic resolution, lipases can also be used for the direct enantioselective esterification of a racemic amino acid or the enantioselective amidation of an amino alcohol. nih.gov For example, a lipase could selectively catalyze the benzylation of the carboxylic acid group of (S)-2-amino-4-hydroxybutanoic acid in a racemic mixture, although this is a less common approach. The choice of lipase and reaction conditions, such as the solvent and acyl donor, is crucial for achieving high enantioselectivity. nih.govresearchgate.net

Chemical Asymmetric Synthesis Approaches

In addition to enzymatic methods, traditional chemical asymmetric synthesis provides robust strategies for obtaining enantiomerically pure this compound.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. L-glutamic acid and L-aspartic acid are common starting points for the synthesis of various chiral amino acids.

From L-Glutamic Acid: L-glutamic acid can be converted to this compound through a series of chemical transformations. One potential route involves the selective reduction of the γ-carboxylic acid group of L-glutamic acid or its derivatives to a hydroxyl group. For instance, N-protected L-glutamic acid can be converted to its corresponding anhydride (B1165640), which can then be selectively opened with benzyl (B1604629) alcohol to form the α-benzyl ester. frontiersin.org Subsequent reduction of the γ-carboxylic acid would yield the desired product. The synthesis of α-benzyl L-glutamate has been achieved through various chemical methods, often requiring protection of the amino group. frontiersin.org

From L-Aspartic Acid: Similarly, L-aspartic acid can serve as a chiral precursor. The synthesis would involve the homologation of the side chain, adding a methylene-hydroxyl group (-CH₂OH). This can be a multi-step process requiring careful control of stereochemistry.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Evans Auxiliaries: The oxazolidinone-based chiral auxiliaries developed by David A. Evans are widely used for asymmetric alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net To synthesize this compound, an N-acylated Evans auxiliary could be used. For example, an N-glycinyl oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with a suitable electrophile, such as a protected 2-bromoethanol, to introduce the hydroxyethyl (B10761427) side chain. The stereochemical outcome of the alkylation is controlled by the steric bulk of the auxiliary. researchgate.netwilliams.edu Subsequent cleavage of the auxiliary would provide the desired amino acid, which can then be benzylated.

Schöllkopf Auxiliary: The Schöllkopf bis-lactim ether system is another powerful tool for the asymmetric synthesis of α-amino acids. biosynth.comwikipedia.org This method involves the alkylation of a chiral glycine (B1666218) equivalent derived from a diketopiperazine of glycine and a chiral amino acid, typically valine. wikipedia.orgyoutube.com The bulky isopropyl group of the valine directs the alkylating agent to the opposite face of the enolate, leading to high diastereoselectivity. biosynth.comwikipedia.org For the synthesis of this compound, the bis-lactim ether would be deprotonated and reacted with a protected 2-haloethanol. Acidic hydrolysis then cleaves the auxiliary and the ester groups to yield the desired amino acid. wikipedia.org This method is known for producing amino acids with high enantiomeric excess (>95% ee). wikipedia.org

Table 2: Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Key Reaction Type Typical Diastereoselectivity Reference
Evans Oxazolidinone Asymmetric Aldol/Alkylation High wikipedia.orgresearchgate.net

Asymmetric Catalysis in Stereocontrolled Derivatization

Enzymatic and chemo-catalytic methods are prominent in the asymmetric synthesis of γ-hydroxy-α-amino acids. Biocatalytic approaches, in particular, offer high stereoselectivity under mild reaction conditions.

One powerful strategy involves the use of enzyme cascades. For instance, a one-pot system combining an aldolase and an α-transaminase can produce γ-hydroxy-α-amino acids with high stereoselectivity. researchgate.net In such a system, an aldolase catalyzes the stereoselective aldol addition of a donor molecule to an acceptor aldehyde, followed by a transamination step catalyzed by a transaminase to introduce the amino group at the α-position. researchgate.net For example, biocatalytic cascades have been designed for the synthesis of L-syn or anti-4-hydroxyglutamic acid and D-anti-4,5-dihydroxynorvaline in high yields. researchgate.net

Another enzymatic approach utilizes a tandem aldol addition–transamination reaction sequence. This can be achieved using an enantioselective pyruvate-aldolase and an (S)-selective transaminase. To drive the reaction equilibrium towards the desired product, various strategies are employed, such as using benzylamine (B48309) as an amine donor and a benzaldehyde (B42025) lyase to convert the benzaldehyde byproduct.

Conventional Multistep Organic Synthesis Routes

Conventional organic synthesis provides a versatile and often necessary alternative to catalytic methods, allowing for the construction of complex molecules like this compound through a sequence of well-established reactions. These routes typically involve the strategic use of protecting groups, esterification, and various functional group interconversions. A common and efficient starting material for the synthesis of this compound is the readily available and chiral L-aspartic acid. ox.ac.ukmedchemexpress.com

Protection and Deprotection Strategies (e.g., tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), Benzyl Ester Orthogonal Deprotection)

The presence of multiple reactive functional groups (amino, carboxyl, and hydroxyl) in the target molecule necessitates a careful protection and deprotection strategy. The tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups are commonly used for the protection of the amine functionality, while the carboxylic acid is often protected as a benzyl ester.

The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a wide range of conditions but can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. nih.govfishersci.co.uk The Cbz group, introduced using benzyl chloroformate, is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis. fishersci.co.uk

The benzyl ester, used to protect the carboxylic acid, is typically introduced via esterification with benzyl alcohol. organic-chemistry.org A key advantage of using a benzyl ester in conjunction with a Boc protecting group is the potential for orthogonal deprotection. The Boc group can be removed with acid while the benzyl ester remains intact, and the benzyl ester can be removed by hydrogenolysis without affecting the Boc group. This orthogonality is crucial for selectively unmasking functional groups at different stages of a synthesis. fishersci.co.uk

Protecting GroupIntroduction ReagentDeprotection ConditionOrthogonality with Benzyl Ester
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA, HCl) fishersci.co.ukacsgcipr.orgYes
Benzyloxycarbonyl (Cbz) Benzyl chloroformateCatalytic Hydrogenolysis (e.g., H₂/Pd-C) fishersci.co.ukNo (Both removed by hydrogenolysis)

Esterification and Amine Protection Reactions

The synthesis of this compound from L-aspartic acid typically begins with the protection of the amino group, followed by selective esterification of one of the carboxylic acid groups.

For instance, L-aspartic acid can be converted to its β-benzyl ester. medchemexpress.com The amino group is then protected, for example with a Boc group, to yield N-Boc-L-aspartic acid β-benzyl ester. chemimpex.comchemicalbook.com This intermediate is a key precursor for further transformations. The esterification of the α-carboxylic acid can be achieved using benzyl bromide in the presence of a base. nih.gov

The general sequence involves:

Amine Protection: Reaction of the starting amino acid with Boc₂O in the presence of a base to form the N-Boc derivative. nih.govfishersci.co.uk

Esterification: Selective esterification of the desired carboxylic acid group. For example, the synthesis of L-aspartate-4-methyl ester-1-benzyl ester involves the esterification of N-Boc-L-aspartic acid-β-methyl ester with benzyl bromide. google.com

Functional Group Interconversions and Strategic Derivatization

A critical step in the synthesis of this compound from an L-aspartic acid derivative is the selective reduction of the non-esterified carboxylic acid to a primary alcohol. This transformation is a key functional group interconversion.

Starting from N-Boc-L-aspartic acid α-benzyl ester, the free β-carboxylic acid can be reduced to the corresponding primary alcohol. This reduction can be achieved in a two-step process. First, the carboxylic acid is activated, for example, by conversion to a mixed anhydride or an acyl imidazolide. rsc.org Subsequently, the activated species is reduced using a mild reducing agent like sodium borohydride. benthamopen.com This method is known to proceed with retention of the stereochemical integrity at the α-carbon. rsc.org

An alternative approach involves the conversion of the carboxylic acid to an aldehyde, which is then further reduced to the alcohol. N-protected α-amino acids can be converted to the corresponding chiral α-amino aldehydes using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) for activation followed by reduction with diisobutylaluminium hydride (DIBAL-H). rsc.org

Selective Protection: Protection of the amine and one of the carboxylic acid groups of L-aspartic acid. ox.ac.ukmedchemexpress.com

Reduction: Selective reduction of the remaining free carboxylic acid to a primary alcohol. rsc.orgbenthamopen.com

Deprotection (if necessary): Removal of the protecting groups to yield the final product. For instance, if the amine is protected with a Boc group, it can be removed with acid to give the final product, this compound. acsgcipr.orgscirp.org

PrecursorKey TransformationProduct
N-Boc-L-aspartic acid α-benzyl esterSelective reduction of the β-carboxylic acidN-Boc-(S)-benzyl 2-amino-4-hydroxybutanoate cymitquimica.com
N-protected β-aminoaldehydeReaction with benzyl diazoacetate3-hydroxyproline benzyl esters

Chemical Reactivity and Transformation Mechanisms

Amine Protection and Deprotection Mechanistic Insights

In multi-step syntheses, the nucleophilic primary amine of (S)-Benzyl 2-amino-4-hydroxybutanoate often requires protection to prevent unwanted side reactions. Carbamates are the most common class of protecting groups employed for this purpose, with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) being two of the most widely used examples. masterorganicchemistry.combldpharm.com

Protection: The protection of the amine is typically achieved by reacting it with the corresponding anhydride (B1165640) or chloroformate in the presence of a base.

Boc Protection: The amine reacts with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP). The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a tert-butoxide and a molecule of carbon dioxide yields the N-Boc protected compound. masterorganicchemistry.com

Cbz Protection: The benzyloxycarbonyl (Cbz) group is introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. masterorganicchemistry.comyoutube.com The mechanism is a standard nucleophilic acyl substitution where the amine displaces the chloride ion.

Deprotection: The choice of protecting group is often dictated by the desired deprotection conditions, allowing for selective removal in the presence of other sensitive functional groups (orthogonal strategy). bldpharm.com

Boc Deprotection: The Boc group is labile under acidic conditions. Treatment with a strong acid, such as trifluoroacetic acid (TFA), protonates the carbamate (B1207046) oxygen, leading to the elimination of a stable tert-butyl carbocation and the formation of a carbamic acid. This intermediate readily decarboxylates to release the free amine. masterorganicchemistry.com

Cbz Deprotection: The Cbz group is characteristically removed by catalytic hydrogenolysis. masterorganicchemistry.comorganic-chemistry.org Using a catalyst like palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is cleaved, yielding the free amine, toluene, and carbon dioxide. organic-chemistry.orgacsgcipr.org This method is advantageous as it uses mild, neutral conditions.

Protecting GroupProtection ReagentDeprotection ConditionKey Features
Boc Di-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA)Stable to base and hydrogenolysis
Cbz (Z) Benzyl Chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd-C)Stable to acidic and basic conditions

Ester Cleavage and Transesterification Reactions

The benzyl ester group in this compound serves as a protecting group for the carboxylic acid. Its removal is a critical step in many synthetic routes.

Ester Cleavage: The most common method for cleaving the benzyl ester is catalytic hydrogenolysis, the same condition used for Cbz group removal. acsgcipr.orgpearson.com The reaction involves a palladium catalyst and a source of hydrogen. The mechanism proceeds via oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to yield the free carboxylic acid and toluene. acsgcipr.org This method is highly efficient and clean.

Acidic conditions can also be used to cleave benzyl esters, though this is less common and may require harsh conditions depending on the substitution of the benzyl group. publish.csiro.au For instance, treatment with trifluoroacetic acid can lead to cleavage, with the lability of the ester enhanced by electron-donating substituents on the benzyl ring. publish.csiro.au

Transesterification: Transesterification involves the conversion of the benzyl ester into a different ester by reacting it with an alcohol in the presence of a catalyst. While less common than cleavage, it can be a useful transformation. For example, KCN-catalyzed transesterification in benzyl alcohol has been used to cleave protected amino acids from benzyl ester resins. nih.gov More generally, transesterification can be promoted by catalysts like tetranuclear zinc clusters or achieved through a benzyne-mediated process. organic-chemistry.org A facile one-pot method allows for the conversion of benzyl esters into other esters, amides, or anhydrides using ferric(III) chloride as a catalyst to generate an acid chloride intermediate in situ. rsc.org

Transformations Involving the Hydroxyl Group (e.g., Alkylation, Substitution)

The primary hydroxyl group offers a site for further functionalization. Common transformations include alkylation to form ethers and substitution to introduce other functional groups.

The direct substitution of a hydroxyl group is difficult because it is a poor leaving group. libretexts.orglibretexts.org Therefore, a two-step strategy is typically employed:

Activation: The hydroxyl group is first converted into a good leaving group. This is often achieved by reacting the alcohol with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) to form a sulfonate ester (tosylate, mesylate). libretexts.orgyoutube.com These sulfonate anions are excellent leaving groups due to the resonance stabilization of the negative charge.

Substitution: The activated intermediate can then undergo nucleophilic substitution (typically SN2) with a variety of nucleophiles to introduce new functionalities. For example, reaction with an azide (B81097) source would yield an azido (B1232118) derivative, which can be subsequently reduced to an amine.

Alkylation of the hydroxyl group to form an ether can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org

Stereochemical Control and Diastereoselectivity in Chemical Transformations

The (S)-stereocenter at the C2 position of this compound can influence the stereochemical outcome of reactions at other positions in the molecule, a phenomenon known as diastereoselectivity.

This stereocontrol is particularly important in reactions that create a new stereocenter, such as modifications at the C4 position or during cyclization reactions. For instance, the reduction of a ketone at C4 would likely proceed with some degree of diastereoselectivity due to the steric and electronic influence of the existing chiral center at C2.

In the context of related syntheses, such as the Betti reaction, the stereochemistry of the starting amino ester can direct the formation of a specific diastereomer of the product. fishersci.co.uk Similarly, conjugate addition reactions to derivatives of the butenoate backbone often proceed with high diastereoselectivity, controlled by the chiral auxiliary derived from the amino acid. researchgate.net The stereospecificity of reactions like aziridine (B145994) ring opening, where the configuration of the starting material dictates the configuration of the product, is also a critical aspect of stereochemical control. clockss.org

Formation and Reactivity of Cyclic Intermediates (e.g., Dioxathiazinanes, Aziridine Ring Opening)

The 1,3-amino alcohol motif in this compound allows for the formation of various heterocyclic intermediates, which can then be used in further synthetic transformations.

Aziridines: A key transformation of 1,2- and 1,3-amino alcohols is their conversion into aziridines. researchgate.netclockss.org This is typically achieved by converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), followed by intramolecular nucleophilic attack by the nitrogen atom to displace the leaving group and form the strained three-membered aziridine ring. clockss.orgorganic-chemistry.org The reaction is generally stereospecific. clockss.org

These aziridines are versatile synthetic intermediates. The high ring strain facilitates nucleophilic ring-opening reactions. clockss.orgnih.gov The regioselectivity of the ring-opening (attack at C2 vs. C3) is influenced by the nature of the substituent on the aziridine nitrogen and the nucleophile used. clockss.orgnih.gov For example, ring-opening of an activated N-Cbz or N-Ts aziridine-2-carboxylate (B8329488) with heteroatom nucleophiles typically occurs at the C3 position to yield α-amino acid derivatives. clockss.org This strategy is a powerful method for synthesizing novel amino acids. kcl.ac.uk

Oxazolidinones: Another important cyclization involves the reaction of N-Boc protected β-amino alcohols with p-toluenesulfonyl chloride to form 2-oxazolidinones. researchgate.net This cyclization occurs through the intramolecular attack of the carbamate moiety on the intermediate tosylate. These five-membered heterocyclic compounds are stable and can be used to control stereochemistry in subsequent reactions before being hydrolyzed to reveal the amino alcohol functionality.

Applications As a Key Intermediate and Scaffold in Complex Molecule Synthesis

Integration into Peptide Synthesis Methodologies

(S)-Benzyl 2-amino-4-hydroxybutanoate, often in its protected form, is a valuable component in peptide synthesis. The amino and hydroxyl groups can be shielded with protecting groups like benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) to facilitate stepwise peptide chain elongation. bldpharm.com These protecting groups can be selectively removed under specific conditions, allowing for the controlled formation of peptide bonds. The benzyl (B1604629) ester provides protection for the carboxylic acid, which can be removed in the final stages of synthesis. This strategic use of protecting groups enables the incorporation of the 4-hydroxy-2-aminobutanoic acid moiety into peptide sequences, a common tactic in the development of novel therapeutic peptides. The process often involves coupling reactions using reagents like HATU to form the peptide bonds efficiently. nih.gov

Precursor for Non-Natural Amino Acid Derivatives (e.g., β-Amino Acids, α-Benzyl-β-Amino Acids)

The chemical structure of this compound makes it an ideal starting material for the synthesis of various non-natural amino acid derivatives. For instance, it can be chemically modified to produce β-amino acids, which are important components of many biologically active molecules and peptidomimetics. nih.govprinceton.edu The synthesis of these derivatives often involves the manipulation of the amino and hydroxyl groups to introduce new functionalities or alter the carbon skeleton. The inherent chirality of the starting material is crucial for producing enantiomerically pure non-natural amino acids, which is often a requirement for their biological applications.

Building Block for Advanced Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. sigmaaldrich.com this compound serves as a valuable building block for the construction of complex heterocyclic systems. The amino and hydroxyl groups can participate in cyclization reactions to form various ring structures. For example, intramolecular reactions can lead to the formation of lactams or other nitrogen- and oxygen-containing heterocycles. The versatility of this starting material allows for the synthesis of a diverse range of heterocyclic scaffolds that can be further elaborated into novel drug candidates or functional materials. researchgate.netmoldb.com

Role as a Chiral Scaffold for Complex Organic Structures (e.g., Prodrugs, Inhibitor Backbones)

The defined stereochemistry of this compound makes it an excellent chiral scaffold for the synthesis of complex organic molecules with specific three-dimensional arrangements. This is particularly important in the design of prodrugs and inhibitor backbones, where the stereochemistry of the molecule is critical for its biological activity. By using this compound as a starting point, chemists can build complex structures with a high degree of stereochemical control. For example, derivatives of this compound have been used to create inhibitors of enzymes like ASCT2, which is implicated in cancer metabolism. nih.gov The ability to introduce various substituents onto the chiral backbone allows for the fine-tuning of the molecule's properties to achieve the desired biological effect.

Application in Polymer Chemistry and Functional Biomaterials (e.g., Poly(4-hydroxybutyrate) Derivatives)

The hydroxyl group in this compound allows for its use as a monomer in polymerization reactions. This can lead to the formation of polyesters, such as derivatives of poly(4-hydroxybutyrate) (PHB). PHB and its derivatives are biodegradable polymers with potential applications in medicine and as environmentally friendly plastics. By incorporating the chiral amino acid-derived monomer into the polymer chain, it is possible to create functional biomaterials with specific properties, such as improved biodegradability or biocompatibility. The benzyl ester can be removed after polymerization to reveal a free carboxylic acid, which can be further functionalized to attach drugs or other molecules.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of (S)-Benzyl 2-amino-4-hydroxybutanoate in solution. While a complete, publicly available spectral dataset for the unprotected compound is not readily found in the literature, data for its common precursor, (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, provides a close reference. The removal of the tert-butoxycarbonyl (Boc) protecting group to yield the target compound would lead to predictable changes in the NMR spectra, primarily affecting the chemical shifts of the protons and carbons near the amino group.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, specific proton signals are expected to appear in distinct regions, providing information about the electronic environment and connectivity of the protons.

Aromatic Protons: The five protons of the benzyl (B1604629) group (C₆H₅) would typically appear as a multiplet in the aromatic region, around 7.3-7.4 ppm.

Benzylic Protons: The two protons of the benzylic methylene (B1212753) group (-CH₂-Ph) would likely resonate as a singlet or two doublets (if diastereotopic) around 5.1-5.2 ppm.

Alpha-Proton: The proton attached to the chiral center (α-carbon) is expected to be a triplet or a doublet of doublets around 3.6-3.8 ppm. The removal of the Boc group would cause a significant upfield shift for this proton compared to its protected form.

Beta and Gamma Protons: The methylene protons adjacent to the chiral center and the hydroxyl group (-CH₂-CH₂OH) would exhibit complex splitting patterns (multiplets) in the upfield region of the spectrum.

Hydroxyl and Amino Protons: The protons of the hydroxyl (-OH) and amino (-NH₂) groups are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. They may appear as broad singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Atom Expected Chemical Shift (ppm)
Carbonyl (C=O)~172-175
Aromatic (C₆H₅)~128-136
Benzylic (-CH₂-Ph)~66-68
Alpha-Carbon (α-C)~53-56
Gamma-Carbon (-CH₂OH)~58-61
Beta-Carbon (-CH₂-)~35-38

2D NMR Spectroscopy

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and to confirm the connectivity within the molecule. COSY spectra would show correlations between coupled protons, while HSQC spectra would link each proton to its directly attached carbon atom.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. In the positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For this compound (C₁₁H₁₅NO₃), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Ion Calculated Exact Mass
[C₁₁H₁₅NO₃+H]⁺210.1125
[C₁₁H₁₅NO₃+Na]⁺232.0944

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern of the molecule, providing further structural confirmation. Common fragmentation pathways would include the loss of the benzyl group, water, and parts of the amino acid side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
O-H (alcohol)3200-3600 (broad)Stretching
N-H (amine)3300-3500Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching
C=O (ester)1730-1750Stretching
C=C (aromatic)1450-1600Stretching
C-O (ester/alcohol)1000-1300Stretching
N-H1550-1650Bending

The presence of a broad band in the high-wavenumber region would indicate the O-H and N-H stretching vibrations, while a strong absorption around 1740 cm⁻¹ would be characteristic of the ester carbonyl group.

X-ray Diffraction for Solid-State Structure Elucidation and Absolute Configuration Determination

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. This technique can determine bond lengths, bond angles, and the absolute configuration of chiral centers. While no specific X-ray crystallographic data for this compound is readily available in the public domain, such a study would be crucial for unequivocally confirming the (S)-stereochemistry at the α-carbon. The process involves growing a suitable single crystal of the compound and analyzing the diffraction pattern of X-rays passing through it.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for assessing the enantiomeric purity of chiral compounds like this compound. To separate the (S)- and (R)-enantiomers, a chiral stationary phase (CSP) is typically employed.

A common approach involves using a chiral column that can differentiate between the two enantiomers, leading to two separate peaks in the chromatogram. The relative area of these peaks can be used to calculate the enantiomeric excess (e.e.) of the sample. Alternatively, the amino acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. The choice of the chiral column or derivatizing agent, as well as the mobile phase composition, flow rate, and detection wavelength, are critical parameters that need to be optimized for a successful separation.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Conformational Analysis and Stability

No specific Density Functional Theory (DFT) studies concerning the conformational analysis and stability of (S)-Benzyl 2-amino-4-hydroxybutanoate have been identified in the reviewed literature. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, which would be highly suitable for determining the most stable three-dimensional arrangements (conformers) of this molecule and quantifying their relative energies. Such a study would provide fundamental insights into its molecular geometry and intramolecular interactions.

Molecular Modeling and Dynamics Simulations to Understand Reactivity

Detailed molecular modeling and dynamics simulations aimed at understanding the reactivity of this compound are not described in the available scientific resources. Molecular dynamics simulations could illuminate the behavior of this molecule over time, including its interactions with solvents and potential reactants, offering a dynamic perspective on its chemical reactivity that complements static quantum chemical calculations.

Mechanistic Studies of Chemical Reactions via Computational Approaches

There are no published computational studies that specifically investigate the mechanisms of chemical reactions involving this compound. Computational approaches are instrumental in mapping reaction pathways, identifying transition states, and calculating activation energies, thereby providing a detailed, atomic-level understanding of how the molecule participates in chemical transformations.

Exploration of Structure-Reactivity Relationships

A formal computational exploration of the structure-reactivity relationships for this compound has not been found. Such studies typically involve systematically modifying the molecular structure and using computational methods to predict the effects of these changes on reactivity. This approach is crucial for designing new molecules with desired chemical properties and for understanding the fundamental principles governing their chemical behavior.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Pathways

The development of new, more efficient, and environmentally friendly methods for synthesizing chiral amino acids is a constant focus of chemical research. For a compound like (S)-Benzyl 2-amino-4-hydroxybutanoate, future research could be directed towards:

Biocatalysis: Utilizing enzymes to establish the key stereocenter would offer a highly selective and sustainable route. Enzymes such as aminotransferases or hydrolases could potentially be engineered to act on suitable precursors, providing a greener alternative to traditional chemical methods.

Asymmetric Organocatalysis: The use of small organic molecules as catalysts for enantioselective synthesis is a rapidly growing field. Research could explore the development of organocatalysts that can facilitate the asymmetric introduction of the amine or hydroxyl group to generate the desired (S)-configuration with high efficiency.

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to traditional batch methods. The development of a flow-based synthesis for this compound could be a significant step towards its larger-scale production for potential applications.

Exploration of New Catalytic Systems for Enantioselective Transformations

The creation of the chiral center in this compound is a critical synthetic step. Future research is likely to focus on novel catalytic systems to achieve this with high precision:

Transition Metal Catalysis: The development of new transition metal complexes with chiral ligands for asymmetric hydrogenation, amination, or hydroxylation reactions represents a promising avenue. These systems could offer high turnover numbers and excellent enantioselectivity.

Heterogeneous Catalysis: The use of solid-supported catalysts could simplify product purification and catalyst recycling, contributing to more sustainable processes. Research into chiral heterogeneous catalysts for the synthesis of hydroxy amino acid derivatives is an active area.

Expansion of Applications in Complex Organic Synthesis and Materials Science

As a chiral building block, this compound holds potential for the synthesis of more complex and valuable molecules. nih.gov Future applications could include:

Natural Product Synthesis: The structural motif present in this compound is found in various natural products. Its use as a key intermediate could streamline the synthesis of these complex targets.

Peptide Chemistry: The incorporation of non-canonical amino acids like 4-hydroxy-2-aminobutanoic acid into peptides can impart unique structural and functional properties. The benzyl-protected form is well-suited for solid-phase peptide synthesis.

Materials Science: Chiral amino acids and their derivatives are being explored for the development of novel materials, such as biodegradable polymers and chiral selectors for chromatography. The specific properties of this compound could be leveraged in the design of new functional materials.

Interdisciplinary Research with Chemical Biology and Pharmaceutical Sciences

The intersection of chemistry with biology and medicine is a fertile ground for new discoveries. Future interdisciplinary research involving this compound could explore:

Medicinal Chemistry: This compound could serve as a scaffold for the development of new therapeutic agents. Its functional groups offer handles for chemical modification to create libraries of compounds for biological screening.

Chemical Biology: As a modified amino acid, it could be used as a probe to study biological processes, such as protein structure and function, by incorporating it into proteins through protein engineering or synthesis.

While direct research on this compound is not abundant, the ongoing advancements in the broader field of chemical synthesis and its applications suggest a range of potential future research directions for this and related chiral building blocks.

Q & A

Basic: What are the standard synthetic routes for (S)-Benzyl 2-amino-4-hydroxybutanoate, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves esterification of 2-amino-4-hydroxybutanoic acid with benzyl alcohol under acidic catalysis (e.g., HCl or H₂SO₄). Key steps include:

  • Protection of amino groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Purity verification via HPLC (≥97% as per industrial standards, e.g., ) is critical .

Advanced: How can enantiomeric purity be ensured during asymmetric synthesis?

Methodological Answer:

  • Chiral resolution : Use (S)-specific catalysts like Sharpless epoxidation auxiliaries or enzymatic resolution with lipases (e.g., Candida antarctica lipase B) to maintain stereochemical integrity .
  • Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry confirms enantiomeric excess (ee >99%). X-ray crystallography (as in ) resolves ambiguous stereochemistry .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR identify key signals: benzyl protons (δ 7.2–7.4 ppm), hydroxy proton (δ 1.5–2.0 ppm, broad), and amino protons (δ 3.0–3.5 ppm). Compare with NIST spectral databases (e.g., ) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (theoretical m/z: 224.1) and fragments .

Advanced: How to address instability of the hydroxy and amino groups during storage?

Methodological Answer:

  • Protection strategies : Convert the amino group to a stable salt (e.g., hydrochloride, as in ) or use inert atmospheres (N₂/Ar) to prevent oxidation .
  • Storage : Lyophilize and store at -20°C in amber vials with desiccants (e.g., silica gel) to minimize hydrolysis .

Data Contradiction: How to resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Purity assessment : Contaminants (e.g., residual solvents) alter melting points. Use DSC for precise measurement and compare with NIST or peer-reviewed data (e.g., vs. industrial catalogs in ) .
  • Reproducibility : Validate methods across labs using standardized protocols (e.g., ICH guidelines).

Advanced: What role does this compound play in synthesizing chiral pharmaceuticals?

Methodological Answer:

  • Building block : The (S)-configuration is critical for β-lactam antibiotics or peptide mimics. Coupling with activated esters (e.g., ’s benzyl esters) enables modular drug design .
  • Case study : ’s imidazole derivatives demonstrate utility in kinase inhibitors, validated via X-ray crystallography .

Basic: What solvents and conditions are optimal for catalytic hydrogenation of the benzyl group?

Methodological Answer:

  • Hydrogenolysis : Use Pd/C (10% w/w) in ethanol under H₂ (1–3 atm) at 25°C. Monitor via TLC to avoid over-reduction .
  • Workup : Filter through Celite and evaporate under reduced pressure to isolate the deprotected amino acid.

Advanced: How to analyze kinetic resolution during enzymatic synthesis?

Methodological Answer:

  • Kinetic modeling : Use Michaelis-Menten parameters (Km, Vmax) derived from UV-Vis assays (e.g., NADH-coupled reactions).
  • DFT calculations : Predict transition states (e.g., ’s DFT studies) to optimize enzyme-substrate interactions .

Data Contradiction: How to interpret conflicting bioactivity results in cell-based assays?

Methodological Answer:

  • Dose-response validation : Repeat assays with standardized concentrations (IC₅₀) and controls (e.g., ’s biochemical probes, though avoid due to unreliability).
  • Metabolic stability : Assess via LC-MS/MS to rule out degradation artifacts .

Advanced: What computational tools predict the compound’s reactivity in aqueous vs. nonpolar environments?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate solvation effects using AMBER or GROMACS.
  • LogP calculations : Use ChemAxon or ACD/Labs to predict partitioning (LogP ≈ 1.5, aligning with ’s structural analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.